molecular formula C11H11F3N4O2 B6196333 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid CAS No. 2680531-05-7

3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid

Cat. No.: B6196333
CAS No.: 2680531-05-7
M. Wt: 288.23 g/mol
InChI Key: QHCKYDSLEAWIHX-UHFFFAOYSA-N
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Description

3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid is a useful research compound. Its molecular formula is C11H11F3N4O2 and its molecular weight is 288.23 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid' involves the synthesis of the azetidine ring followed by the introduction of the triazolopyridine moiety and trifluoroacetic acid group.", "Starting Materials": ["4-bromobutan-1-ol", "sodium hydride", "1,2,4-triazole-3-carboxaldehyde", "2-cyanopyridine", "trifluoroacetic anhydride", "acetic acid"], "Reaction": ["Step 1: Synthesis of 4-bromobutyl azide from 4-bromobutan-1-ol using sodium azide", "Step 2: Synthesis of 4-bromobutylamine from 4-bromobutyl azide using palladium-catalyzed hydrogenation", "Step 3: Synthesis of 3-(4-bromobutyl)azetidine from 4-bromobutylamine and ethyl glyoxylate using a modified Gabriel synthesis", "Step 4: Synthesis of 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine from 3-(4-bromobutyl)azetidine and 1,2,4-triazole-3-carboxaldehyde using a modified Mannich reaction", "Step 5: Synthesis of 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid from 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine and trifluoroacetic anhydride in the presence of acetic acid as a catalyst"] }

CAS No.

2680531-05-7

Molecular Formula

C11H11F3N4O2

Molecular Weight

288.23 g/mol

IUPAC Name

3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H10N4.C2HF3O2/c1-2-4-13-8(3-1)11-12-9(13)7-5-10-6-7;3-2(4,5)1(6)7/h1-4,7,10H,5-6H2;(H,6,7)

InChI Key

QHCKYDSLEAWIHX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN=C3N2C=CC=C3.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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